Sodium 4,4'-(m-tolylazanediyl)bis(butane-1-sulfonate)
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Overview
Description
Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) is a chemical compound with the molecular formula C15H23NNa2O6S2. It is known for its unique structure, which includes a m-tolylazanediyl group linked to two butane-1-sulfonate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) typically involves the reaction of 3-methylaniline with 1,4-butanesultone. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate groups. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4-sulfobutyl)-3-methylaniline: Similar structure but lacks the sodium ions.
4,4’-(m-Tolylazanediyl)bis(butane-1-sulfonic acid): Similar structure but in its acid form.
Uniqueness
Sodium 4,4’-(m-tolylazanediyl)bis(butane-1-sulfonate) is unique due to its specific combination of functional groups and the presence of sodium ions. This gives it distinct chemical properties and makes it suitable for a variety of applications that similar compounds may not be able to perform as effectively.
Properties
IUPAC Name |
disodium;4-[3-methyl-N-(4-sulfonatobutyl)anilino]butane-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6S2.2Na/c1-14-7-6-8-15(13-14)16(9-2-4-11-23(17,18)19)10-3-5-12-24(20,21)22;;/h6-8,13H,2-5,9-12H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXDJGUFSPAFJZ-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCCS(=O)(=O)[O-])CCCCS(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NNa2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694243 |
Source
|
Record name | Disodium 4,4'-[(3-methylphenyl)azanediyl]di(butane-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127544-88-1 |
Source
|
Record name | Disodium 4,4'-[(3-methylphenyl)azanediyl]di(butane-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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